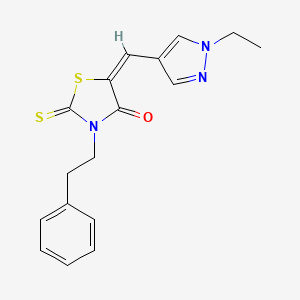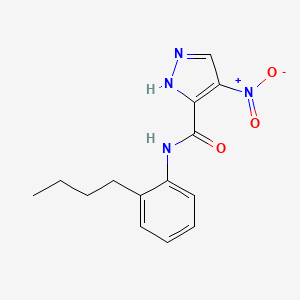![molecular formula C19H17ClN4O2S B14928982 N-{[4-(benzyloxy)phenyl]carbamothioyl}-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14928982.png)
N-{[4-(benzyloxy)phenyl]carbamothioyl}-4-chloro-1-methyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(BENZYLOXY)PHENYL]-N’-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl ether group, a phenyl ring, a chlorinated pyrazole, and a thiourea moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZYLOXY)PHENYL]-N’-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Synthesis of the Pyrazole Derivative: The next step involves the synthesis of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, which can be achieved through the reaction of appropriate hydrazine derivatives with chlorinated acetic acid under acidic conditions.
Coupling Reaction: The final step involves the coupling of 4-(benzyloxy)benzaldehyde with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of thiourea and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality N-[4-(BENZYLOXY)PHENYL]-N’-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA.
化学反应分析
Types of Reactions
N-[4-(BENZYLOXY)PHENYL]-N’-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thiourea moiety to thiol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
N-[4-(BENZYLOXY)PHENYL]-N’-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-N’-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiourea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyl ether and pyrazole groups may interact with hydrophobic pockets, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-Phenylthiourea: Lacks the benzyl ether and pyrazole groups, making it less versatile.
N-(4-Chlorophenyl)thiourea: Similar structure but without the benzyl ether group.
N-Benzyl-N’-phenylthiourea:
Uniqueness
N-[4-(BENZYLOXY)PHENYL]-N’-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA stands out due to its combination of functional groups, which provide a unique set of chemical properties and potential applications. The presence of the benzyl ether, pyrazole, and thiourea moieties allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C19H17ClN4O2S |
|---|---|
分子量 |
400.9 g/mol |
IUPAC 名称 |
4-chloro-2-methyl-N-[(4-phenylmethoxyphenyl)carbamothioyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H17ClN4O2S/c1-24-17(16(20)11-21-24)18(25)23-19(27)22-14-7-9-15(10-8-14)26-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H2,22,23,25,27) |
InChI 键 |
KOCFEJKAXXLOLW-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC(=S)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-carbamoyl-3-methyl-5-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}thiophene-2-carboxylate](/img/structure/B14928902.png)
![(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B14928909.png)
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14928915.png)


![N-(2-cyanophenyl)-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14928942.png)
![4-(furan-2-yl)-2-[3-(3-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B14928943.png)

![4-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14928955.png)
![4-{[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B14928956.png)
![4-{[(5-bromothiophen-2-yl)sulfonyl]amino}-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B14928962.png)
![N-(3-chloro-2-methylphenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B14928969.png)
![N-benzyl-7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14928971.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B14928972.png)
